3-(1,1-Difluoroethyl)piperazine-2,5-dione
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Description
“3-(1,1-Difluoroethyl)piperazine-2,5-dione” is a chemical compound with the molecular formula C6H8F2N2O2 and a molecular weight of 178.14 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-(1,1-Difluoroethyl)piperazine-2,5-dione”, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the post-Ugi cascade reaction, which has been used to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates .Molecular Structure Analysis
The molecular structure of “3-(1,1-Difluoroethyl)piperazine-2,5-dione” is based on a six-membered ring containing two opposing nitrogen atoms. The compound also contains a difluoroethyl group attached to one of the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1,1-Difluoroethyl)piperazine-2,5-dione” are not well-documented in the literature. The compound has a molecular weight of 178.14 g/mol .Future Directions
The future directions for “3-(1,1-Difluoroethyl)piperazine-2,5-dione” could involve further exploration of its synthesis methods and potential applications. For instance, the development of a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded .
properties
IUPAC Name |
3-(1,1-difluoroethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O2/c1-6(7,8)4-5(12)9-2-3(11)10-4/h4H,2H2,1H3,(H,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDVNQOMDVGUEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCC(=O)N1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577682 |
Source
|
Record name | 3-(1,1-Difluoroethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)piperazine-2,5-dione | |
CAS RN |
140647-73-0 |
Source
|
Record name | 3-(1,1-Difluoroethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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